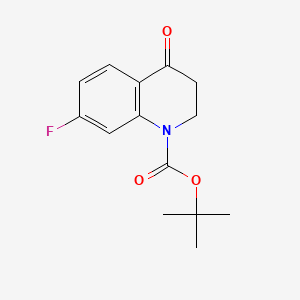

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one

Description

Properties

IUPAC Name |

tert-butyl 7-fluoro-4-oxo-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGPYBIGAQSMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a robust synthetic pathway for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, a valuable building block in medicinal chemistry. The introduction of a fluorine atom at the 7-position and the presence of the N-Boc protecting group make this compound a versatile intermediate for the synthesis of various biologically active molecules. This document outlines the core synthetic strategy, provides detailed experimental protocols, summarizes key quantitative data, and visualizes the reaction sequence.

Core Synthesis Pathway

The synthesis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is efficiently achieved through a two-step process. The first step involves the construction of the core heterocyclic structure, 7-fluoro-3,4-dihydroquinolin-4(2H)-one, via an intramolecular Friedel-Crafts acylation. The subsequent step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of 7-fluoro-3,4-dihydroquinolin-4(2H)-one

This initial step consists of two sequential reactions: the acylation of 3-fluoroaniline with 3-chloropropionyl chloride to form an amide intermediate, followed by an intramolecular Friedel-Crafts acylation to yield the desired quinolinone.

Step 2: N-Boc Protection

The secondary amine of 7-fluoro-3,4-dihydroquinolin-4(2H)-one is then protected using di-tert-butyl dicarbonate ((Boc)₂O) to afford the final product, N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| 3-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | - |

| 3-Chloropropionyl chloride | 625-36-5 | C₃H₄Cl₂O | 126.97 | - |

| 7-fluoro-3,4-dihydroquinolin-4(2H)-one | 340993-99-9 | C₉H₈FNO | 165.16 | 70-80% |

| N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one | 1211594-21-6 | C₁₄H₁₆FNO₃ | 265.28 | 90-95% |

Experimental Protocols

Step 1: Synthesis of 7-fluoro-3,4-dihydroquinolin-4(2H)-one

Part A: Synthesis of N-(3-fluorophenyl)-3-chloropropanamide

-

To a stirred solution of 3-fluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-fluorophenyl)-3-chloropropanamide, which can be used in the next step without further purification.

Part B: Intramolecular Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 3.0 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane at 0 °C, add the crude N-(3-fluorophenyl)-3-chloropropanamide (1.0 eq) portion-wise.

-

Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 7-fluoro-3,4-dihydroquinolin-4(2H)-one as a solid.

Step 2: N-Boc Protection of 7-fluoro-3,4-dihydroquinolin-4(2H)-one

-

Dissolve 7-fluoro-3,4-dihydroquinolin-4(2H)-one (1.0 eq) in a mixture of acetone and water.[1]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution.[1]

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.[1]

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

-

The resulting crude product, N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, can be purified by column chromatography on silica gel if necessary.

Mandatory Visualizations

Caption: Synthesis pathway of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Caption: Experimental workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one (CAS 1211594-21-6)

A review of available data and a guide for future research directions.

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, with CAS number 1211594-21-6, is a fluorinated heterocyclic compound belonging to the tetrahydroquinoline class. The presence of the fluorine atom and the N-Boc protecting group makes it a potentially valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the available information on this compound. However, a thorough search of scientific literature and chemical databases reveals a significant scarcity of published data regarding its synthesis, detailed chemical properties, biological activity, and mechanism of action. This document will summarize the limited available information and, more importantly, will propose potential research avenues and experimental designs based on the chemistry of related compounds.

Chemical Identity and Properties

Based on its structure, N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is an N-tert-butoxycarbonyl protected derivative of 7-fluoro-3,4-dihydroquinolin-4(2H)-one. The key structural features include a dihydroquinolinone core, a fluorine substituent at the 7-position of the aromatic ring, and a Boc protecting group on the nitrogen atom.

Table 1: Physicochemical Properties of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

| Property | Value | Source |

| CAS Number | 1211594-21-6 | Commercial Suppliers |

| Molecular Formula | C₁₄H₁₆FNO₃ | Calculated |

| Molecular Weight | 265.28 g/mol | Calculated |

| Appearance | White to off-white solid (presumed) | Inferred from typical similar compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

Note: The majority of the physicochemical properties are predicted based on the chemical structure, as experimental data is not publicly available.

Synthesis and Experimental Protocols

A common approach to the synthesis of the 3,4-dihydroquinolin-4(2H)-one core is the intramolecular Friedel-Crafts acylation of an N-aryl-β-alanine derivative. The presence of the fluorine atom might influence the regioselectivity of the cyclization.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Proposed Experimental Protocol for Synthesis:

-

Step 1: Synthesis of N-(3-Fluorophenyl)-β-alanine. 3-Fluoroaniline could be reacted with a suitable Michael acceptor like acrylic acid or its ester, followed by hydrolysis to yield N-(3-fluorophenyl)-β-alanine.

-

Step 2: N-Boc Protection. The secondary amine of N-(3-fluorophenyl)-β-alanine would then be protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium hydroxide to yield N-Boc-N-(3-fluorophenyl)-β-alanine.

-

Step 3: Intramolecular Friedel-Crafts Acylation. The final cyclization to form the dihydroquinolinone ring could be achieved by treating N-Boc-N-(3-fluorophenyl)-β-alanine with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). The reaction would likely require heating.

Purification and Characterization: The final product would require purification, likely through column chromatography on silica gel. Characterization would be essential to confirm the structure and purity, employing techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be crucial for elucidating the exact structure, including the position of the fluorine atom and the successful incorporation of the Boc group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the ketone (C=O) and the carbamate (N-C=O) stretches.

Potential Biological Activity and Signaling Pathways

There is currently no published data on the biological activity of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one. However, the quinoline and dihydroquinoline scaffolds are present in a wide range of biologically active molecules. The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a drug candidate.

Potential Areas of Investigation:

-

Anticancer Activity: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The quinoline core is a well-known pharmacophore in antimicrobial agents.

-

Kinase Inhibition: The dihydroquinolinone scaffold could potentially serve as a template for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Hypothetical Signaling Pathway Involvement:

Given the lack of specific data, any depiction of a signaling pathway would be purely speculative. However, should this compound or its derivatives show, for instance, anticancer activity, a logical workflow for investigating its mechanism of action could be proposed.

Caption: A logical workflow for investigating the potential mechanism of action.

Future Research Directions

The significant lack of data on N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one presents a clear opportunity for further research. Key areas to be explored include:

-

Development and Optimization of a Reliable Synthetic Route: A robust and scalable synthesis is the first critical step.

-

Thorough Physicochemical Characterization: Detailed analysis using modern spectroscopic and analytical techniques is necessary to establish a complete profile of the compound.

-

Broad Biological Screening: The compound should be screened against a diverse panel of biological targets to identify any potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the dihydroquinolinone core, the fluorine position, and the N-protecting group would provide valuable insights for drug design.

Conclusion

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is a chemical entity with potential as a building block in drug discovery, yet it remains largely unexplored. This technical guide has highlighted the current void in the scientific literature and has proposed a framework for future research. The synthesis, characterization, and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents. The scientific community is encouraged to undertake these investigations to unlock the potential of this and similar fluorinated heterocyclic scaffolds.

Spectral Analysis of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the expected spectral data for N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H-5 |

| ~7.2 | dd | 1H | H-6 |

| ~7.0 | dd | 1H | H-8 |

| ~4.0 | t | 2H | H-2 |

| ~2.8 | t | 2H | H-3 |

| 1.5 | s | 9H | Boc (tert-butyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C-4 (C=O) |

| ~165 (d) | C-7 (C-F) |

| ~153 | Boc (C=O) |

| ~145 | C-8a |

| ~130 (d) | C-5 |

| ~120 (d) | C-4a |

| ~115 (d) | C-6 |

| ~110 (d) | C-8 |

| ~82 | Boc (quaternary C) |

| ~45 | C-2 |

| ~39 | C-3 |

| ~28 | Boc (CH₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Boc carbonyl) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-F stretch |

| ~1160 | Strong | C-O stretch (Boc) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 279.12 | [M]⁺ (Molecular Ion) |

| 223.08 | [M - C₄H₈]⁺ |

| 179.07 | [M - Boc + H]⁺ |

| 151.04 | [M - Boc - CO]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: The data is acquired on a standard NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A larger number of scans is required due to the lower natural abundance of ¹³C. The spectral width will generally be 0-220 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure is applied using an anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an appropriate ionization source is used. For this type of molecule, Electrospray Ionization (ESI) is a common and suitable technique.

-

Data Acquisition:

-

The sample solution is introduced into the ion source, where it is nebulized and ionized.

-

The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion. The spectrum is typically acquired over a mass range that includes the expected molecular weight.

-

-

Data Processing: The data is presented as a plot of relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Caption: General workflow for spectral data acquisition and analysis.

An In-depth Technical Guide on N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one: Molecular Structure and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one is a fluorinated quinolinone derivative with a tert-butyloxycarbonyl (Boc) protecting group. While specific experimental data for this compound is not extensively available in public literature, its structural motifs are of significant interest in medicinal chemistry. Quinolinone cores are present in a variety of biologically active molecules, and the introduction of a fluorine atom can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the molecular structure of this compound, outlines general experimental protocols for its synthesis and characterization based on related compounds, and discusses its potential role in drug discovery, particularly in the context of signaling pathways commonly targeted by quinoline derivatives.

Molecular Structure and Properties

This compound (CAS: 1211594-21-6) possesses a fused heterocyclic system consisting of a benzene ring fused to a dihydropyridinone ring. The key structural features include a fluorine atom at the 7-position of the quinoline core, a ketone group at the 4-position, and a Boc protecting group on the nitrogen atom.

Table 1: Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₆FNO₃ |

| Molecular Weight | 265.28 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) |

Synthesis and Characterization: Experimental Protocols

General Synthetic Approach

A common method for synthesizing the quinolinone core involves the intramolecular cyclization of an appropriate N-acylated aniline derivative. The introduction of the Boc protecting group can be achieved by reacting the corresponding unprotected quinolinone with di-tert-butyl dicarbonate (Boc₂O).

Experimental Workflow for a Hypothetical Synthesis:

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one: A Versatile Scaffold in Modern Medicinal Chemistry

For Immediate Release

[City, State] – December 26, 2025 – The fluorinated heterocyclic building block, N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, is gaining significant traction within the medicinal chemistry community as a versatile scaffold for the development of novel therapeutic agents. Its unique structural features, including a fluorinated quinolinone core, offer a valuable starting point for the synthesis of compounds targeting a range of diseases, particularly in oncology and virology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, applications, and the biological pathways influenced by its derivatives.

Core Synthesis and Physicochemical Properties

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, with the CAS Number 1211594-21-6, is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactions at other positions of the molecule.

Table 1: Physicochemical Properties of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

| Property | Value |

| CAS Number | 1211594-21-6 |

| Molecular Formula | C₁₄H₁₆FNO₃ |

| Molecular Weight | 265.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthetic Utility and Key Reactions

The chemical reactivity of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one makes it a valuable precursor for a variety of transformations. The ketone functionality at the 4-position and the potential for modification of the aromatic ring are key to its versatility.

Synthesis of 4-Amino-7-fluoroquinoline Derivatives

One of the most significant applications of this building block is in the synthesis of 4-aminoquinoline derivatives. These compounds are known for their wide range of biological activities, including anticancer and antimalarial properties. A common synthetic route involves the conversion of the 4-oxo group to a 4-chloro substituent, followed by a nucleophilic aromatic substitution (SNAr) with a desired amine.

A plausible synthetic pathway is the palladium-catalyzed dehydrogenative aromatization of the dihydroquinolinone core to directly install an amino group at the 4-position.[4]

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Applications in Medicinal Chemistry

The 7-fluoro-4-quinolone scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: Targeting Kinase Signaling Pathways

Derivatives of 7-fluoro-4-oxo-quinoline have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

EGFR Inhibition: Several studies have highlighted the potential of 4-anilinoquinoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[5][6] The fluorine atom at the 7-position can enhance the binding affinity of these compounds to the ATP-binding site of the kinase.

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7][8][9] Quinolone-based compounds have been identified as inhibitors of this pathway, suggesting that derivatives of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one could be developed as potential anticancer agents targeting this cascade.

Caption: Simplified EGFR and PI3K/Akt/mTOR signaling pathway targeted by 7-fluoro-4-quinolone derivatives.

Table 2: In Vitro Antiproliferative Activities of 7-Fluoro-4-anilinoquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1f | HeLa | 10.18 | [5] |

| BGC823 | 8.32 | [5] | |

| Gefitinib (Control) | BGC823 | >20 | [5] |

Note: These compounds are derivatives of the core scaffold and do not directly represent N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one itself.

Antiviral and Antibacterial Potential

The fluoroquinolone class of antibiotics is well-established, and derivatives of the 7-fluoro-4-quinolone scaffold have also been investigated for their antiviral properties.[10][11][12] The mechanism of action often involves the inhibition of viral DNA gyrase or other essential enzymes.[1] While specific antiviral data for direct derivatives of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is limited in the public domain, the broader class of fluoroquinolones shows activity against a range of viruses, including HIV and herpes simplex virus.[10]

Experimental Protocols

General Procedure for Boc Deprotection

The removal of the Boc protecting group is a crucial step to enable further functionalization at the nitrogen atom.

Materials:

-

N-Boc-protected quinolinone

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc-protected quinolinone in dichloromethane.

-

Add an excess of trifluoroacetic acid or a solution of HCl in dioxane dropwise at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Note: This is a general procedure and may require optimization for specific substrates.

General Procedure for Reductive Amination

The ketone at the 4-position can be converted to an amine via reductive amination, opening up another avenue for derivatization.

Materials:

-

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

-

Amine of choice (R-NH₂)

-

Reducing agent (e.g., Sodium triacetoxyborohydride)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

To a solution of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one in DCM or DCE, add the desired amine.

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add the reducing agent portion-wise and continue stirring at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for a reductive amination reaction.

Conclusion

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is a promising and versatile building block in medicinal chemistry. Its fluorinated quinolinone core provides a robust scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly as kinase inhibitors for cancer therapy and as antiviral agents. Further exploration of the synthetic utility of this building block is expected to yield novel drug candidates with improved efficacy and pharmacological profiles.

References

- 1. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Potential Biological Activities of 7-Fluoro-Dihydroquinolinone Core Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom at the 7-position of the dihydroquinolinone core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability, binding affinity, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the potential biological activities of the 7-fluoro-dihydroquinolinone core structure, with a focus on its anticancer, antibacterial, and potential neuroprotective effects. This document consolidates available data on structurally related compounds to infer the potential of this specific core, presents detailed experimental protocols for its evaluation, and visualizes key mechanistic pathways.

Anticancer Activity

Derivatives of the quinolinone and fluoroquinolone class have demonstrated significant potential as anticancer agents.[1] The primary mechanism of action for many of these compounds is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[2][3][4] By stabilizing the topoisomerase-DNA cleavage complex, these molecules lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

Quantitative Data on Structurally Related Compounds

While specific cytotoxicity data for the 7-fluoro-dihydroquinolinone core is limited in publicly available literature, the following table summarizes the anticancer activity of structurally similar tetrahydroquinolinone and fluoroquinolone derivatives against various cancer cell lines. This data provides a valuable reference for predicting the potential potency of novel 7-fluoro-dihydroquinolinone analogues.

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Tetrahydroquinolinone | (2-oxo-4-phenyl- 5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | ~13 | [5] |

| Tetrahydroquinolinone | Compound 19b | A-549 (Lung) | ~13 | [5] |

| Fluoroquinolone | Compound II (Ciprofloxacin hydrazide derivative) | NCI-60 Panel (Mean) | 3.30 | [1] |

| Fluoroquinolone | Compound IIIb (Ciprofloxacin hydrazide derivative) | NCI-60 Panel (Mean) | 2.45 | [1] |

| Fluoroquinolone | Compound A12 | BEAS-2B (Normal Lung) | 2.38 | [6] |

| Fluoroquinolone | Compound A36 | BEAS-2B (Normal Lung) | >100 | [6] |

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

The proposed mechanism of anticancer activity for 7-fluoro-dihydroquinolinone derivatives primarily involves the inhibition of Topoisomerase I (Top1). By binding to the Top1-DNA complex, the compound prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. This DNA damage subsequently activates cell cycle arrest and triggers the intrinsic apoptotic pathway.

Antibacterial Activity

Fluoroquinolones are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[7] The presence of a fluorine atom at the C-7 position is often crucial for their antibacterial potency.

Quantitative Data on Structurally Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for 7-substituted fluoroquinolone derivatives against various bacterial strains, indicating the potential for 7-fluoro-dihydroquinolinone analogues to exhibit antibacterial properties.

| Compound Class | Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| 6-Fluoroquinolone | Derivative 2 | ≤0.860 | ≤0.860 | [7] |

| 6-Fluoroquinolone | Derivative 3 | ≤0.860 | ≤0.860 | [7] |

| 6-Fluoroquinolone | Derivative 4 | ≤0.860 | ≤0.860 | [7] |

| 7-Fluoroquinolone | Compound 8f | 0.25-4 (MRSE) | - | [8] |

Potential Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of various quinone and flavonoid structures.[9][10][11][12][13] The mechanisms underlying these effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key signaling pathways involved in neuronal survival. While direct evidence for the neuroprotective effects of the 7-fluoro-dihydroquinolinone core is currently lacking, its structural features suggest that it may warrant investigation in this therapeutic area.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of novel 7-fluoro-dihydroquinolinone derivatives.

Synthesis of 7-Fluoro-Dihydroquinolinone Core Structure

A general synthetic route to the 7-fluoro-dihydroquinolinone core can be adapted from established methods for dihydroquinolinone synthesis.[14][15] A plausible approach involves the cyclization of a suitable N-substituted 3-(3-fluoroanilino)propanoic acid derivative.

In Vitro Cytotoxicity MTT Assay

This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the 7-fluoro-dihydroquinolinone derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cells treated with test compounds using flow cytometry.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cells treated with test compounds.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Topoisomerase I Inhibition Assay

This in vitro assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.

Conclusion

The 7-fluoro-dihydroquinolinone core represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, this core structure is predicted to exhibit significant anticancer and antibacterial properties, with a potential for neuroprotective effects that warrants further investigation. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of new 7-fluoro-dihydroquinolinone derivatives. Further research, including the synthesis of a focused library of these compounds and their systematic evaluation in the described assays, is crucial to fully elucidate their therapeutic potential and structure-activity relationships.

References

- 1. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinones as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dihydroquinolinone synthesis [organic-chemistry.org]

- 15. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme | MDPI [mdpi.com]

The Strategic Role of Fluorine in Quinolinone-Based Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has been a transformative approach in drug design, leading to significant enhancements in potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the multifaceted role of fluorine in the design and development of quinolinone-based drugs, with a focus on their applications as both antibacterial and anticancer agents. We will explore the impact of fluorination on structure-activity relationships (SAR), physicochemical properties, and metabolic stability, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Impact of Fluorine on Physicochemical Properties and Pharmacokinetics

The introduction of fluorine, the most electronegative element, into the quinolinone structure imparts unique physicochemical properties that are highly advantageous for drug development.

-

Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the basicity (pKa) of nearby amine groups, such as the piperazine moiety common in many quinolones. This alteration influences the compound's ionization state at physiological pH, which in turn affects its solubility, cell membrane permeability, and binding to biological targets.

-

Increased Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule. This enhancement can improve its ability to cross biological membranes, such as the bacterial cell wall or the blood-brain barrier, leading to better drug distribution and bioavailability.[1][2]

-

Enhanced Metabolic Stability: One of the most significant advantages of fluorination is the increased metabolic stability of the drug. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] By strategically placing fluorine atoms at metabolically vulnerable positions ("metabolic soft spots"), the in vivo half-life of the drug can be significantly extended.[4][5]

The logical flow of how fluorine substitution enhances drug properties can be visualized as follows:

Quantitative Pharmacokinetic Data

The table below summarizes and compares key pharmacokinetic parameters of the first-generation non-fluorinated quinolone, nalidixic acid, with several key second-generation fluoroquinolones. The data clearly illustrates the profound impact of fluorination and other structural modifications on bioavailability, half-life, and clearance.

| Drug | Fluorine Position | Bioavailability (F%) | Elimination Half-life (t½, hours) | Volume of Distribution (Vd, L/kg) | Total Clearance (CL, mL/min) |

| Nalidixic Acid | None | >95 | ~1.5 | 0.36 | ~290 |

| Norfloxacin | C-6 | 30-40 | 3-4.5 | 2.5-3.0 | ~470 |

| Ciprofloxacin | C-6 | 60-80 | 3.5-5.0 | 2.0-3.0 | 450-600 |

| Ofloxacin | C-6 | >95 | 5-7 | 1.5-2.5 | 150-250 |

Data compiled from multiple sources for comparative purposes.

Role of Fluorine in Antibacterial Quinolones

The development of fluoroquinolones marked a significant breakthrough in antibacterial therapy. The introduction of a fluorine atom at the C-6 position of the quinolone ring was found to dramatically increase the potency and broaden the spectrum of activity.

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. The C-6 fluorine atom enhances the binding of the quinolone to the enzyme-DNA complex, stabilizing it and leading to double-strand DNA breaks and subsequent cell death.

The following diagram illustrates this mechanism of action:

Quantitative Structure-Activity Relationship (SAR) Data

The antibacterial potency of quinolones is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The table below compares the MIC values for nalidixic acid (non-fluorinated) and ciprofloxacin (fluorinated) against common bacterial pathogens, demonstrating the dramatic increase in potency conferred by the C-6 fluorine atom and other structural modifications.

| Bacterial Species | Nalidixic Acid MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) | Fold Increase in Potency |

| Escherichia coli | 16 | 0.06 | ~267x |

| Klebsiella pneumoniae | 64 | 0.25 | ~256x |

| Enterobacter cloacae | 32 | 0.25 | ~128x |

| Pseudomonas aeruginosa | >1024 | 1.0 | >1024x |

| Staphylococcus aureus | 512 | 0.5 | ~1024x |

MIC₉₀: The concentration required to inhibit 90% of isolates. Data compiled from multiple sources.[4][6][7]

Role of Fluorine in Anticancer Quinolones

More recently, the quinolinone scaffold has been explored for its anticancer potential. Fluorinated quinolinones have emerged as promising candidates, often acting as inhibitors of human topoisomerase II, an enzyme functionally similar to bacterial DNA gyrase. This dual activity profile highlights the versatility of the quinolinone core.

Mechanism of Action

Similar to their antibacterial counterparts, many anticancer quinolinones target topoisomerases, specifically human topoisomerase II. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce difficult-to-repair double-strand breaks in the DNA of rapidly proliferating cancer cells. This DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death (apoptosis).[5] Some fluorinated quinolinone derivatives also exhibit inhibitory activity against other cancer-related signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[8][9]

The diagram below outlines the general mechanism of action for anticancer quinolinones.

Quantitative Anticancer Activity Data

The anticancer activity of fluorinated quinolinone derivatives is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table presents IC₅₀ values for representative ciprofloxacin derivatives, showcasing their cytotoxic potential.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) |

| Ciprofloxacin Derivative 73 | PC3 (Prostate) | 2.33 | Doxorubicin (~15-20) |

| Ciprofloxacin Derivative 73 | MCF-7 (Breast) | 2.27 | Doxorubicin (~0.6-1.8) |

| Ciprofloxacin Derivative 27 | HCT-116 (Colon) | 0.87 | Doxorubicin (1.79) |

| Naphthol Mannich Base 98 | A-549 (Lung) | 27.71 (µg/mL) | Etoposide (48.32 µg/mL) |

| Ciprofloxacin-Chalcone 11 | HCT-116 (Colon) | 2.53 | Doxorubicin (1.22) |

Data compiled from multiple sources and may involve different experimental conditions.[5][6][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated quinolinones.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is crucial for determining how quickly a compound is metabolized by liver enzymes, providing an estimate of its in vivo half-life.[4]

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

-

Materials:

-

Test quinolinone compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent like DMSO.

-

Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Add the liver microsomes and the test compound to the master mix. Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

-

Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life: t½ = 0.693 / k

-

Calculate the intrinsic clearance: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount)

-

The workflow for this assay is visualized below:

Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution for MIC Determination

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

-

Objective: To determine the lowest concentration of a quinolone that inhibits visible bacterial growth.

-

Materials:

-

Test quinolone compound

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

-

Incubator (35 ± 2°C)

-

-

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the quinolone drug.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the drug stock solution in CAMHB to achieve a range of desired concentrations. Leave a column with only broth as a positive control for growth.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug in a well that shows no visible growth (i.e., the first clear well).

-

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the ability of a quinolone to inhibit the enzymatic activity of its primary target in Gram-negative bacteria.

-

Objective: To determine the IC₅₀ of a quinolone for DNA gyrase activity.

-

Materials:

-

Purified DNA gyrase enzyme (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322) as a substrate

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

-

ATP solution

-

Test quinolone compound at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

-

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test quinolone. Include a positive control (no drug) and a negative control (no enzyme).

-

Enzyme Addition: Add the purified DNA gyrase enzyme to all tubes except the negative control.

-

Initiation and Incubation: Initiate the supercoiling reaction by adding ATP. Incubate the mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and a loading dye).

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light. Quantify the intensity of the supercoiled DNA band for each drug concentration.

-

IC₅₀ Determination: The IC₅₀ is the concentration of the drug that inhibits 50% of the DNA gyrase supercoiling activity compared to the no-drug control.

-

Synthesis of Fluorinated Quinolones

The Gould-Jacobs reaction is a classical and widely used method for the synthesis of the 4-quinolinone core, which can be adapted for fluorinated analogs.[1][2][11][12]

Gould-Jacobs Reaction Pathway

The synthesis involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form the quinolone ring.

The general synthetic pathway is illustrated below:

Conclusion

The strategic incorporation of fluorine has been a game-changing tactic in the evolution of quinolinone-based drugs. Fluorination profoundly influences the physicochemical properties of these molecules, leading to enhanced metabolic stability, improved membrane permeability, and superior target binding affinity. In the realm of antibacterial agents, the C-6 fluorine atom is a hallmark of the potent fluoroquinolone class, responsible for their broad-spectrum activity and high efficacy. Furthermore, the principles of fluorination are now being successfully applied to repurpose the quinolinone scaffold for anticancer therapies, yielding promising compounds that target fundamental cellular processes like DNA replication and survival signaling. A thorough understanding of the principles and methodologies outlined in this guide is essential for the rational design and development of the next generation of highly effective and safe quinolinone-based therapeutics.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. benchchem.com [benchchem.com]

- 5. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one in Fragment-Based Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds in modern drug discovery.[1][2][3] Unlike traditional high-throughput screening (HTS), which relies on large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds known as fragments.[1][3] These fragments, though often exhibiting weak binding affinities (in the millimolar to micromolar range), provide high-quality starting points for optimization into potent, drug-like candidates.[4][5] The core principle of FBDD lies in the higher "hit rate" and greater ligand efficiency of fragments, which allows for a more thorough exploration of a target's chemical space.[1][6]

This document provides detailed application notes and protocols for the use of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one (a representative fluorinated heterocyclic fragment) in a typical FBDD campaign. Due to the limited publicly available data on the direct application of this specific compound, the following sections will serve as an illustrative guide to its potential use in a drug discovery workflow.

The inclusion of a fluorine atom in fragments like N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is a strategic choice in medicinal chemistry. Fluorine's unique properties, such as high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability of a developing drug candidate.[7][8][9][10] Furthermore, the presence of the ¹⁹F atom provides a valuable handle for Nuclear Magnetic Resonance (NMR) based screening methods.[11][12][13][14]

Physicochemical Properties of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one

| Property | Value |

| CAS Number | 1211594-21-6 |

| Molecular Formula | C₁₄H₁₆FNO₃ |

| Molecular Weight | 265.28 g/mol |

| Topological Polar Surface Area | 46.6 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

| LogP (calculated) | 2.1 |

Note: These properties make N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one an ideal candidate for fragment screening, adhering to the "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3, rotatable bonds ≤ 3).[3]

Fragment-Based Drug Discovery Workflow

A typical FBDD campaign follows a structured workflow, beginning with the screening of a fragment library and culminating in the development of a lead compound. The following diagram illustrates a standard FBDD cascade.

Data Presentation: Illustrative Screening Results

The following table presents hypothetical, yet realistic, quantitative data that might be obtained from a primary screen of a fragment library including N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one against a target protein (e.g., a protein kinase).

| Fragment ID | Molecular Weight (Da) | Affinity (Kd, µM) | Ligand Efficiency (LE) |

| F023 (N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one) | 265.28 | 150 | 0.32 |

| F088 | 189.21 | 500 | 0.29 |

| F142 | 220.25 | 85 | 0.38 |

| F215 | 245.30 | 220 | 0.31 |

| F301 | 198.22 | >1000 | - |

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKd) / Number of Heavy Atoms. It is a key metric in FBDD for prioritizing hits.

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD campaign, adaptable for screening fragments like N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[15][16][17][][19]

Materials:

-

Purified target protein (e.g., 1 mg/mL stock in a suitable buffer like 50 mM HEPES pH 7.5, 150 mM NaCl).

-

SYPRO Orange dye (5000x stock in DMSO).

-

Fragment library, including N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one, prepared as 10 mM stock solutions in DMSO.

-

384-well PCR plates.

-

Quantitative PCR (qPCR) instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

-

Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the protein is typically 2-5 µM, and the dye is used at a 5x final concentration.

-

Dispense 19.8 µL of the master mix into each well of a 384-well plate.

-

Add 0.2 µL of each fragment stock solution to the respective wells for a final fragment concentration of 100 µM and a final DMSO concentration of 1%. Include DMSO-only wells as a negative control.

-

Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

-

Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Analyze the data to determine the Tm for each well. A significant positive shift in Tm (typically > 2 °C) compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique that allows for the real-time, label-free detection of binding events between a ligand (fragment) and an immobilized target protein.[20][21][22][23][24]

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Purified target protein (0.1 mg/mL in a low salt buffer like 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Fragment solutions in running buffer with matched DMSO concentration (typically 1-2%).

Procedure:

-

Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions to achieve a target immobilization level of ~10,000 Response Units (RU).

-

Screening:

-

Prepare a dilution series of each fragment in the running buffer. A typical concentration range for fragments is 1 µM to 500 µM.

-

Inject the fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between injections if necessary.

-

-

Data Analysis:

-

Reference subtract the data using a blank flow cell.

-

For affinity determination, fit the steady-state binding responses at different concentrations to a 1:1 binding model to calculate the dissociation constant (Kd).

-

Protocol 3: Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is crucial for structure-guided lead optimization.[4][25][26][27][28]

Materials:

-

High-purity (>95%) target protein at a high concentration (e.g., 5-10 mg/mL).

-

Crystallization screens and plates.

-

Fragment stock solution (e.g., 100 mM in DMSO).

-

Cryoprotectant solution.

-

X-ray diffraction equipment (in-house or synchrotron source).

Procedure:

-

Crystallization:

-

Set up crystallization trials for the target protein using vapor diffusion (sitting or hanging drop) methods to obtain well-diffracting crystals.

-

-

Fragment Soaking:

-

Prepare a soaking solution by adding the fragment stock solution to the crystallization mother liquor to a final concentration of 1-10 mM.

-

Transfer the protein crystals to the soaking solution and incubate for a period ranging from a few minutes to several hours.

-

-

Data Collection:

-

Cryo-protect the soaked crystals by briefly passing them through a cryoprotectant solution.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron or in-house X-ray source.

-

-

Structure Determination:

-

Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.

-

Analyze the electron density maps to confirm the binding of the fragment and determine its binding mode.

-

Protocol 4: Hit Validation using ¹⁹F NMR Spectroscopy

The fluorine atom in N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one allows for the use of ¹⁹F NMR, a highly sensitive technique for detecting fragment binding.[11][13][14][29][30]

Materials:

-

NMR spectrometer equipped with a fluorine probe.

-

Purified target protein.

-

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one.

-

NMR buffer (e.g., 50 mM Phosphate buffer, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).

Procedure:

-

Sample Preparation:

-

Prepare two NMR samples:

-

Sample 1 (Reference): N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one at a final concentration of 100 µM in the NMR buffer.

-

Sample 2 (Protein + Fragment): N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one (100 µM) and the target protein (10-20 µM) in the same NMR buffer.

-

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum for both samples.

-

-

Data Analysis:

-

Compare the ¹⁹F NMR spectra of the two samples.

-

Binding of the fragment to the protein is indicated by a change in the chemical shift, broadening of the signal, or a decrease in the intensity of the ¹⁹F resonance in Sample 2 compared to the reference sample.

-

Signaling Pathway Visualization

Fragment-based drug discovery is frequently applied to targets within cellular signaling pathways, such as protein kinases, which play crucial roles in diseases like cancer.[31][32][33][34] The following diagram illustrates a generic kinase signaling cascade, a common target for FBDD campaigns.

Conclusion

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one represents a promising scaffold for fragment-based drug discovery due to its favorable physicochemical properties and the presence of a fluorine atom for enhanced binding and analytical tractability. While specific applications of this fragment are not yet widely published, the protocols and workflows detailed in this document provide a comprehensive guide for its potential use in identifying and optimizing novel drug candidates against a wide range of therapeutic targets. The integration of sensitive biophysical techniques with structure-based design is key to the success of any FBDD campaign.[15][35][36][37][38][39]

References

- 1. onenucleus.com [onenucleus.com]

- 2. biosciencehorizons.com [biosciencehorizons.com]

- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 4. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]

- 5. academic.oup.com [academic.oup.com]

- 6. biosolveit.de [biosolveit.de]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. mdpi.com [mdpi.com]

- 9. chemxyne.com [chemxyne.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research.monash.edu [research.monash.edu]

- 14. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 15. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]

- 17. researchgate.net [researchgate.net]

- 19. criver.com [criver.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. youtube.com [youtube.com]

- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. creative-biostructure.com [creative-biostructure.com]

- 30. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Kinase signaling cascades: an updated mechanistic landscape - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04657B [pubs.rsc.org]

- 32. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 33. [PDF] Pharmacological approaches to understanding protein kinase signaling networks | Semantic Scholar [semanticscholar.org]

- 34. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 35. researchgate.net [researchgate.net]

- 36. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 37. selvita.com [selvita.com]

- 38. sygnaturediscovery.com [sygnaturediscovery.com]

- 39. researchgate.net [researchgate.net]

Application Notes and Protocols: N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one is a valuable synthetic intermediate for the development of novel kinase inhibitors. The fluorinated dihydroquinolinone scaffold provides a unique chemical space for generating diverse libraries of compounds with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the ketone functionality serves as a versatile handle for various chemical transformations to introduce key pharmacophores. This document outlines detailed protocols for the utilization of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one in the synthesis of pyrazolo[3,4-c]quinoline and 4-aminoquinoline core structures, which are prevalent in many kinase inhibitors.

Strategic Application in Kinase Inhibitor Synthesis

The core strategy involves the transformation of the 4-keto group of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one into key heterocyclic systems known to interact with the ATP-binding site of various kinases. Two primary synthetic routes are proposed:

-

Synthesis of a Pyrazolo[3,4-c]quinoline Scaffold: This approach involves the construction of a pyrazole ring fused to the quinoline core, a common motif in kinase inhibitors targeting CDKs, Aurora kinases, and others.

-

Synthesis of a 4-Aminoquinoline Scaffold: This route focuses on the conversion of the ketone to an amine, a critical pharmacophore for inhibitors of kinases such as EGFR, VEGFR, and Src family kinases.

Data Presentation

Table 1: Hypothetical Kinase Inhibition Profile for Synthesized Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

| PZQ-001 | CDK2/cyclin A | 150 |

| PZQ-002 | Aurora A | 85 |

| AMQ-001 | EGFR (T790M) | 50 |

| AMQ-002 | VEGFR2 | 120 |

Note: The data presented in this table is hypothetical and serves as an example of how to present screening results for newly synthesized compounds derived from the described protocols.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[3,4-c]quinoline Kinase Inhibitor Core

This protocol details the conversion of the starting material into a pyrazolo-fused quinoline scaffold, followed by functionalization.

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one (1.0 eq) in anhydrous toluene (0.2 M) add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA. The crude enamine is typically used in the next step without further purification.

Step 2: Cyclization to form the Pyrazole Ring

-

Dissolve the crude enamine from the previous step in glacial acetic acid (0.2 M).

-

Add hydrazine hydrate (1.2 eq) or a substituted hydrazine (e.g., phenylhydrazine) dropwise to the solution at room temperature.

-

Heat the reaction mixture to 100 °C for 2-4 hours. Monitor the cyclization by TLC or LC-MS.

-

Cool the mixture to room temperature and carefully pour it into ice-water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-protected pyrazolo[3,4-c]quinoline derivative.

Step 3: N-Boc Deprotection

-

Dissolve the purified N-Boc-protected pyrazolo[3,4-c]quinoline (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 volumes).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to afford the hydrochloride salt of the pyrazolo[3,4-c]quinoline core.

Step 4: Amide Coupling for Final Inhibitor Synthesis

-

To a solution of the pyrazolo[3,4-c]quinoline hydrochloride salt (1.0 eq) and a carboxylic acid of interest (1.1 eq) in anhydrous DMF (0.1 M), add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by flash chromatography or preparative HPLC.

Protocol 2: Synthesis of a 4-Aminoquinoline Kinase Inhibitor Scaffold

This protocol describes the conversion of the ketone to a 4-chloroquinoline intermediate, followed by nucleophilic aromatic substitution.

Step 1: Aromatization and Chlorination to 4-Chloro-7-fluoroquinoline

-

To a solution of N-Boc-7-fluoro-3,4-dihydroquinolin-4(2H)-one (1.0 eq) in phosphorus oxychloride (POCl3) (10 volumes), add a catalytic amount of DMF (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) for 3-5 hours. This step facilitates both deprotection and chlorination.

-

Monitor the reaction by TLC or LC-MS.

-

Carefully quench the reaction by pouring it slowly into a mixture of ice and aqueous sodium bicarbonate solution with vigorous stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-chloro-7-fluoroquinoline by flash column chromatography.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

-

In a sealed tube, dissolve 4-chloro-7-fluoroquinoline (1.0 eq) and the desired amine (e.g., aniline or a functionalized alkylamine) (1.2 eq) in a suitable solvent such as n-butanol or 2-ethoxyethanol (0.2 M).

-

Add a catalytic amount of a strong acid, such as concentrated HCl (0.1 eq).

-